2-[(cyclopropylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid
Overview
Description
2-[(cyclopropylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H12N2O3S and its molecular weight is 252.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to interact with multiple receptors . They have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Mode of Action
Thiazole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . This binding can lead to various changes in the cellular environment, potentially leading to the observed biological effects .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives, however, are known to have diverse pharmacokinetic properties . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic potential.
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . These effects suggest that the compound may have similar impacts at the molecular and cellular levels.
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
. They can participate in donor–acceptor, nucleophilic, and oxidation reactions
Cellular Effects
The cellular effects of 2-[(cyclopropylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid are currently unknown. Thiazoles have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-studied. Thiazoles are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways involving this compound are not known. Thiazoles can participate in various biochemical reactions and may interact with enzymes or cofactors
Properties
IUPAC Name |
2-(cyclopropanecarbonylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c14-9(5-1-2-5)13-11-12-8-6(10(15)16)3-4-7(8)17-11/h5-6H,1-4H2,(H,15,16)(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMJWPGYKCOHTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC3=C(S2)CCC3C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301131520 | |
Record name | 2-[(Cyclopropylcarbonyl)amino]-5,6-dihydro-4H-cyclopentathiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301131520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219827-78-7 | |
Record name | 2-[(Cyclopropylcarbonyl)amino]-5,6-dihydro-4H-cyclopentathiazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219827-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(Cyclopropylcarbonyl)amino]-5,6-dihydro-4H-cyclopentathiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301131520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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